REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]1([C:13]2[S:14][CH:15]=[CH:16][C:17]=2[NH:18][C:19](=O)OC(C)(C)C)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1COCC1>[CH3:19][NH:18][C:17]1[CH:16]=[CH:15][S:14][C:13]=1[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1.2.3.4.5|
|
Name
|
tert-butyl (2-phenyl-3-thienyl)carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1SC=CC1NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Na2SO4.10H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the stirring at 70° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling at room temperature
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(SC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |